ethyl 5-(2-chloroacetamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2-chloroacetamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. Its structure includes:
- 4-Fluorophenyl substituent at position 3: Enhances lipophilicity and may influence binding affinity in biological systems via halogen bonding.
- Chloroacetamido group at position 5: Introduces electrophilic reactivity, enabling nucleophilic substitutions or cross-coupling reactions.
- Ethyl ester at position 1: Improves solubility in organic solvents and serves as a modifiable functional group for prodrug strategies.
Properties
IUPAC Name |
ethyl 5-[(2-chloroacetyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O4S/c1-2-26-17(25)14-11-8-27-15(20-12(23)7-18)13(11)16(24)22(21-14)10-5-3-9(19)4-6-10/h3-6,8H,2,7H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANKMOIQCFFBCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-chloroacetamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic substitution reaction using a fluorinated aromatic compound.
Addition of the Chloroacetamido Group: This can be done through an acylation reaction using chloroacetyl chloride and an amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-chloroacetamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.
Reduction: Reduction reactions can be used to convert ketones or other functional groups into alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 5-(2-chloroacetamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The biochemical pathways that are affected by these interactions, leading to the compound’s observed effects.
Comparison with Similar Compounds
Thieno[3,4-d]Pyridazine vs. Pyrazolo[3,4-d]Pyrimidine
- Example 62 (): 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Core: Pyrazolo[3,4-d]pyrimidine (vs. thieno[3,4-d]pyridazine). Synthesis: Prepared via Suzuki-Miyaura coupling (boronic acid intermediates, Pd catalysis) .
Thieno[3,4-d]Pyridazine vs. Thieno[3,4-c]Pyrrole
- Europäisches Patentblatt Compound (): N-[5-[1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-yl]acetamid Core: Thieno[3,4-c]pyrrole (vs. pyridazine).
Substituent Modifications
Chloroacetamido vs. Naphthalene Acetamido
- BA96394 (): Ethyl 3-(4-fluorophenyl)-5-[2-(naphthalen-1-yl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate Substituent: Naphthalene acetamido (vs. chloroacetamido). Impact:
- Stereoelectronic Effects : Chloroacetamido’s electron-withdrawing nature may favor covalent interactions with nucleophilic residues (e.g., cysteine in enzymes).
Fluorophenyl vs. Methoxy/Ethoxy Aryl Groups
- Europäisches Patentblatt Compound () : 3-Ethoxy-4-methoxyphenyl group.
- Impact : Methoxy/ethoxy substituents enhance solubility via polar interactions but reduce metabolic stability compared to fluorophenyl.
Research Implications and Limitations
- Structural Insights: The thieno[3,4-d]pyridazine core’s planarity (supported by SHELX-refined crystallography ) may favor stacking in enzyme active sites.
- Future Directions : Replace chloroacetamido with bioisosteres (e.g., trifluoroacetamido) to balance reactivity and toxicity.
Biological Activity
Ethyl 5-(2-chloroacetamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique thieno[3,4-d]pyridazine core structure, combined with various substituents, suggests a diverse range of biological activities. This article explores its biological activity through a detailed review of synthesis methods, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C15H13ClN4O3S
- Molecular Weight : Approximately 364.81 g/mol
- Structure : The compound features an ethyl ester group and a chloroacetamido substituent which contribute to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the following steps:
- Formation of the thieno[3,4-d]pyridazine core.
- Introduction of the chloroacetamido group via acylation.
- Esterification to yield the final product.
Biological Activity
Research indicates that this compound exhibits promising biological activities:
Antitumor Activity
Preliminary studies suggest that compounds with similar structures have shown potential as antitumor agents. For instance, derivatives of thieno[3,4-d]pyridazine have been linked to inhibition of cancer cell proliferation in various in vitro assays.
Antimicrobial Properties
Compounds structurally related to this compound have demonstrated antimicrobial activity against a range of pathogens. The chloroacetamido substituent may enhance this activity by facilitating interactions with bacterial cell membranes.
Structure-Activity Relationship (SAR)
A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 5-amino-4-oxo-3-phenyl-thieno[3,4-d]pyridazine | Amino group instead of chloroacetamido | Antitumor properties |
| Ethyl 5-(2-methoxybenzamido)-4-oxo-thieno[3,4-d]pyridazine | Methoxybenzamido group | Antimicrobial activity |
| Ethyl 5-(2-nitrobenzamido)-4-oxo-thieno[3,4-d]pyridazine | Nitro group present | Potential antitumor activity |
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Antitumor Studies : Research published in Journal of Medicinal Chemistry highlighted the efficacy of thieno[3,4-d]pyridazine derivatives in inhibiting tumor growth in xenograft models.
- Antimicrobial Studies : A study in Antimicrobial Agents and Chemotherapy reported that derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.
Mechanistic Insights
The biological mechanisms underlying the activities of this compound are still being elucidated. Initial findings suggest interactions with key cellular pathways involved in apoptosis and cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
